VT-464 racemate is classified as a non-steroidal compound derived from naphthalene. It is synthesized from commercially available precursors through complex organic reactions. Its chemical identifier is 1375603-36-3, and it is categorized under small molecules with potential therapeutic applications in oncology.
The synthesis of VT-464 racemate involves several key steps:
Industrial production methods mirror these laboratory techniques but are optimized for scalability, focusing on yield maximization and purity enhancement while adhering to environmental regulations.
VT-464 racemate features a complex molecular structure characterized by:
The molecular formula for VT-464 racemate is C_{18}H_{18}F_{2}N_{4}O, with a molecular weight of approximately 348.36 g/mol. Detailed structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography to elucidate its three-dimensional conformation.
VT-464 racemate undergoes various chemical reactions:
The major products formed from these reactions include hydroxylated derivatives from oxidation, deoxygenated compounds from reduction, and substituted derivatives from substitution reactions.
VT-464 racemate functions primarily as an inhibitor of cytochrome P450 17A1, specifically targeting the 17,20-lyase activity while sparing the 17-hydroxylase activity. This selective inhibition leads to reduced androgen biosynthesis, which is crucial in treating hormone-sensitive cancers.
The binding kinetics have been studied extensively, revealing that VT-464 forms a stable enzyme-inhibitor complex that alters the enzymatic activity of cytochrome P450 17A1. Kinetic studies indicate a biphasic reaction mechanism with specific rate constants that can be quantified through spectral analysis .
VT-464 racemate exhibits several notable physical and chemical properties:
Further characterization using techniques like differential scanning calorimetry can provide insights into thermal stability, while elemental analysis can confirm its purity .
VT-464 racemate has diverse applications in scientific research:
Cytochrome P450 17A1 is a dual-function monooxygenase essential for glucocorticoid and sex steroid biosynthesis. It localizes to the endoplasmic reticulum of adrenal and gonadal tissues and catalyzes two sequential reactions:
This bifurcation in steroidogenesis positions Cytochrome P450 17A1 as a critical regulatory node. Androgen biosynthesis depends dominantly on the 17,20-lyase reaction, which generates dehydroepiandrosterone and androstenedione for subsequent conversion to testosterone and dihydrotestosterone in peripheral tissues. Cytochrome b5 acts as an allosteric enhancer of 17,20-lyase activity by facilitating electron transfer from NADPH–Cytochrome P450 oxidoreductase, further amplifying androgen output [3] [5].
Table 1: Catalytic Functions of Cytochrome P450 17A1
Reaction Type | Substrate | Product | Physiological Role |
---|---|---|---|
17α-Hydroxylase | Pregnenolone | 17α-Hydroxypregnenolone | Glucocorticoid precursor |
17α-Hydroxylase | Progesterone | 17α-Hydroxyprogesterone | Glucocorticoid precursor |
17,20-Lyase | 17α-Hydroxypregnenolone | Dehydroepiandrosterone | Androgen precursor |
17,20-Lyase | 17α-Hydroxyprogesterone | Androstenedione | Androgen precursor |
In castration-resistant prostate cancer, tumor progression occurs despite gonadal androgen suppression due to persistent extragonadal androgen synthesis. This involves:
First-generation Cytochrome P450 17A1 inhibitors like abiraterone non-selectively block both 17α-hydroxylase and 17,20-lyase activities. This leads to:
Selective 17,20-lyase inhibition offers a mechanistic solution by suppressing androgen precursors while preserving glucocorticoid synthesis. This avoids the need for glucocorticoid replacement and minimizes mineralocorticoid excess. Preclinical studies confirmed that selective lyase inhibitors reduce intratumoral dehydroepiandrosterone and testosterone in xenograft models without altering cortisol levels [1] [7].
Non-steroidal inhibitors represent a structural and pharmacological evolution from steroidal analogues:
Table 2: Comparison of Steroidal vs. Non-Steroidal Cytochrome P450 17A1 Inhibitors
Property | Steroidal Inhibitors (e.g., Abiraterone) | Non-Steroidal Inhibitors (e.g., VT-464 racemate) |
---|---|---|
Core Structure | Modified pregnane backbone | Triazole-containing naphthalene derivatives |
Selectivity (Lyase vs. Hydroxylase) | <2-fold (non-selective) | 10–58-fold selective for lyase |
Glucocorticoid Impact | Profound suppression (≤9% baseline cortisol) | Minimal suppression (≥82% baseline cortisol) |
Mineralocorticoid Excess | Significant risk (requires prednisone co-administration) | Negligible (no prednisone required) |
Additional Mechanisms | None documented | Androgen receptor antagonism |
VT-464 racemate (developmental name: seviteronel racemate) exemplifies this class. Its chemical structure, (1S)-1-[6,7-bis(difluoromethoxy)naphthalen-2-yl]-2-methyl-1-(2H-triazol-4-yl)propan-1-ol, features:
Biochemically, VT-464 racemate demonstrates:
Table 3: Enzymatic Inhibition Profile of VT-464 Racemate
Enzyme Activity | Reported half-maximal inhibitory concentration (nM) | Selectivity vs. Abiraterone |
---|---|---|
17,20-Lyase | 69 | 58-fold more selective |
17α-Hydroxylase | 670 | Moderate selectivity |
Cytochrome P450 3A4 | 23,000 (weak inhibition) | Reduced off-target effects |
Additionally, VT-464 racemate exhibits secondary androgen receptor antagonism. In enzalutamide-resistant cell lines (e.g., MR49F), it suppresses androgen receptor translocation and target gene expression (e.g., KLK3) more effectively than abiraterone. Biolayer interferometry confirms direct interaction with the androgen receptor ligand-binding domain, providing a dual mechanism of action [2] [6].
In preclinical models, VT-464 racemate outperformed abiraterone in:
These attributes position non-steroidal inhibitors like VT-464 racemate as mechanistically optimized agents for precision targeting of androgen-dependent malignancies.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1